4-(1,3-Dioxolan-2-yl)benzaldehyde

Catalog No.
S763161
CAS No.
40681-88-7
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,3-Dioxolan-2-yl)benzaldehyde

CAS Number

40681-88-7

Product Name

4-(1,3-Dioxolan-2-yl)benzaldehyde

IUPAC Name

4-(1,3-dioxolan-2-yl)benzaldehyde

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,7,10H,5-6H2

InChI Key

XXTKORQHKOYXIH-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC=C(C=C2)C=O

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C=O

Synthesis:

-(1,3-Dioxolan-2-yl)benzaldehyde is an organic molecule that can be synthesized through various methods. One reported method involves the reaction of 4-hydroxybenzaldehyde with 1,3-propanediol in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) [1].

  • Source: A facile synthesis of 4-(1,3-dioxolan-2-yl)benzaldehyde and its derivatives:

Potential Applications:

  • Medicinal Chemistry: The presence of the aldehyde and dioxolane groups provides functional groups that can be further modified to create new drug candidates. Research suggests the potential for using similar structures in the development of anti-cancer agents [2].
  • Source: Design, synthesis and biological evaluation of novel 1,3-dioxolane derivatives as potential antitumor agents: )
  • Material Science: The aromatic ring and the dioxolane group can contribute to interesting properties for the development of new materials with specific functionalities.

4-(1,3-Dioxolan-2-yl)benzaldehyde is an organic compound characterized by its unique dioxolane ring structure fused to a benzaldehyde moiety. Its chemical formula is C10H10O3C_{10}H_{10}O_{3}, and it possesses a molecular weight of 178.18 g/mol. The compound features a benzene ring substituted with a 1,3-dioxolane group, which enhances its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the dioxolane ring contributes to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex organic molecules .

Due to the functional groups present:

  • Reduction: It can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Deprotection: The dioxolane ring can be hydrolyzed under acidic conditions to release benzaldehyde, which is useful in synthetic applications .
  • Aldol Condensation: The aldehyde group can participate in aldol reactions, forming β-hydroxy aldehydes or ketones when reacted with suitable carbonyl compounds.

These reactions highlight its versatility as a building block in organic synthesis.

While specific biological activities of 4-(1,3-Dioxolan-2-yl)benzaldehyde have not been extensively documented, compounds containing dioxolane moieties often exhibit interesting biological properties. For example, related dioxolanes have been studied for their potential as anti-inflammatory agents and as precursors in the synthesis of biologically active molecules. The presence of the benzaldehyde group may also contribute to antibacterial and antifungal activities .

The synthesis of 4-(1,3-Dioxolan-2-yl)benzaldehyde can be achieved through various methods:

  • Acetalization: This method involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane.

    Reaction:
    Benzaldehyde+Ethylene glycolAcid4(1,3Dioxolan2yl)benzaldehyde\text{Benzaldehyde}+\text{Ethylene glycol}\xrightarrow{\text{Acid}}4-(1,3-Dioxolan-2-yl)benzaldehyde
  • Oxidative Methods: Starting from appropriate precursors like 2-phenyl-1,3-dioxolane, oxidative conditions can convert these to the desired benzaldehyde derivative .
  • Organocatalytic Methods: Recent advancements have introduced organocatalytic strategies that allow for more efficient and selective syntheses under mild conditions .

4-(1,3-Dioxolan-2-yl)benzaldehyde has several applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its unique structure allows it to be used in polymer chemistry as a comonomer.
  • Chemical Research: It is utilized in studies involving reaction mechanisms and synthetic methodologies due to its reactive functional groups .

Several compounds share structural similarities with 4-(1,3-Dioxolan-2-yl)benzaldehyde. Below is a comparison highlighting their unique features:

Compound NameStructure TypeSimilarity IndexUnique Features
3-(1,3-Dioxolan-2-yl)benzaldehydeDioxolane derivative1.00Similar structure but different substitution
4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehydeBiphenyl derivative0.95Contains biphenyl structure enhancing stability
4-(Bis(benzyloxy)methyl)benzaldehydeBenzaldehyde derivative0.94Additional benzyloxy groups increase lipophilicity
4-(Diethoxymethyl)benzaldehydeEthoxy-substituted0.94Ethoxy groups enhance solubility
Methyl 3-(1,3-dioxolan-2-yl)benzoateEster derivative0.90Ester functionality may enhance reactivity

These compounds illustrate the diversity within this class of chemicals while emphasizing the unique structural characteristics of 4-(1,3-Dioxolan-2-yl)benzaldehyde that make it particularly useful in synthetic applications .

XLogP3

0.8

Dates

Modify: 2023-08-15

Explore Compound Types